molecular formula C26H25N3O2S B304037 (2E)-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE

(2E)-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE

Cat. No.: B304037
M. Wt: 443.6 g/mol
InChI Key: CQJONPYCQJWGPO-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is a complex organic compound that features a combination of indole, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiophene moiety through a coupling reaction. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the benzamide moiety can yield the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The thiophene and benzamide groups can further influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE: shares structural similarities with other indole-thiophene-benzamide derivatives.

    This compound: can be compared to compounds like N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-furylvinyl]-3,4-dimethylbenzamide, which has a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, can enhance its electronic properties compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[(E)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C26H25N3O2S/c1-17-9-10-19(14-18(17)2)25(30)29-24(15-21-6-5-13-32-21)26(31)27-12-11-20-16-28-23-8-4-3-7-22(20)23/h3-10,13-16,28H,11-12H2,1-2H3,(H,27,31)(H,29,30)/b24-15+

InChI Key

CQJONPYCQJWGPO-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCCC3=CNC4=CC=CC=C43)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.